molecular formula C28H29N3O3 B2828423 N-(2,6-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide CAS No. 932524-38-4

N-(2,6-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

Cat. No. B2828423
CAS RN: 932524-38-4
M. Wt: 455.558
InChI Key: DWROSWCPFJDQRZ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on related amide-containing isoquinoline derivatives has provided insights into structural aspects and properties that may be relevant to N-(2,6-dimethylphenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide. Studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have highlighted their ability to form gels or crystalline salts with mineral acids and host–guest complexes with aromatic diols. These interactions have implications for fluorescence applications and molecular assembly (Karmakar, Sarma, & Baruah, 2007).

Anion Coordination and Spatial Orientations

Another study focuses on the spatial orientations of amide derivatives upon anion coordination, revealing tweezer-like geometries and channel-like structures in crystalline forms. This research indicates the potential for designing molecular structures with specific spatial orientations for applications in materials science and nanotechnology (Kalita & Baruah, 2010).

Co-crystals and Salt Formation

The formation of co-crystals and salts with quinoline derivatives having an amide bond, including interactions with aromatic diols and hydrated forms, provides a foundation for understanding molecular interactions and designing new materials with enhanced properties (Karmakar, Kalita, & Baruah, 2009).

Pharmacologically Relevant Compounds

Research into pharmacologically relevant compounds containing chloroquinoline and dihydropyrimidone moieties, including their synthesis and crystal structures, highlights the potential for developing new therapeutics based on the structural framework of this compound (Watermeyer, Chibale, & Caira, 2009).

Fluorescent Properties of Lanthanide Complexes

The synthesis and study of lanthanide complexes with aryl amide ligands related to this compound have demonstrated significant fluorescent properties. These findings suggest potential applications in sensing, imaging, and light-emitting devices (Wu, Cheng, Yan, & Tang, 2008).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-18-8-11-23(12-9-18)29-16-22-14-21-10-13-24(34-4)15-25(21)31(28(22)33)17-26(32)30-27-19(2)6-5-7-20(27)3/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWROSWCPFJDQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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